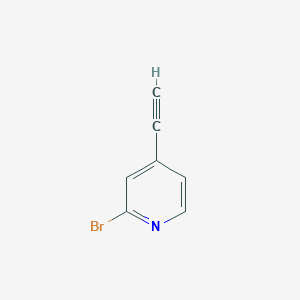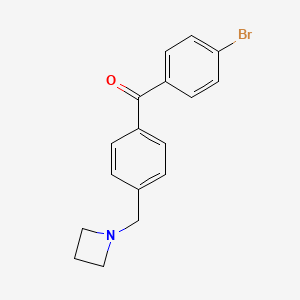
2-Bromo-4-ethynylpyridine
Descripción general
Descripción
2-Bromo-4-ethynylpyridine is a compound that serves as a key building block for the synthesis of various substituted pyridines. It is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring, which allows for further functionalization and incorporation into larger molecular structures.
Synthesis Analysis
The synthesis of 2-Bromo-4-ethynylpyridine derivatives can be achieved through a "halogen dance" reaction, starting from 2-bromopyridine. This involves the use of lithium diisopropylamide (LDA) and iodine to create 2-bromo-4-iodopyridine, which can then be further transformed into various di-substituted pyridines through one-pot reactions . Additionally, the polymerization of 2-ethynylpyridine with bromine leads to the formation of substituted polyacetylenes with conjugated backbones, where the pyridine rings are complexed to bromine .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethynylpyridine-related compounds has been studied using various instrumental methods. For instance, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions in the solid state .
Chemical Reactions Analysis
2-Bromo-4-ethynylpyridine and its derivatives participate in a variety of chemical reactions. The reactivity of brominated ethynylpyridine compounds has been explored, showing that they can undergo reactions with various acceptors, including alkenes and nucleophiles. The reaction mechanisms often involve the formation of intermediates such as bromonium ions, which can further react to form diverse products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-ethynylpyridine derivatives have been extensively studied. Conjugated polymers derived from 2-ethynylpyridine exhibit interesting electro-optical properties, such as photoluminescence, which can be tuned by altering the side-chain substituents . These polymers are generally soluble in polar organic solvents and display a range of photoluminescence peaks depending on their specific structures . The electrochemical properties of these polymers have also been characterized, showing stable redox processes .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Bromo-4-ethynylpyridine has been used in the field of medicinal chemistry .
Application
It’s used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction . These derivatives have shown potential biological activities.
Method of Application
The Suzuki Cross-Coupling Reaction involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Results
The reaction produced these novel pyridine derivatives in moderate to good yield . Some of these derivatives exhibited significant biological activities such as anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Quantum Mechanical Investigations
2-Bromo-4-ethynylpyridine has been used in quantum mechanical investigations .
Application
Density functional theory (DFT) studies were carried out for the pyridine derivatives .
Method of Application
The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements were performed using DFT methods .
Results
The DFT methods described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDJNWFFQNNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634076 | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethynylpyridine | |
CAS RN |
1196156-17-8 | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)












